4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
CAS No.: 690631-96-0
Cat. No.: VC3784141
Molecular Formula: C17H19BF3NO2S
Molecular Weight: 369.2 g/mol
* For research use only. Not for human or veterinary use.
![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole - 690631-96-0](/images/structure/VC3784141.png)
Specification
CAS No. | 690631-96-0 |
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Molecular Formula | C17H19BF3NO2S |
Molecular Weight | 369.2 g/mol |
IUPAC Name | 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
Standard InChI | InChI=1S/C17H19BF3NO2S/c1-10-13(18-23-15(2,3)16(4,5)24-18)25-14(22-10)11-6-8-12(9-7-11)17(19,20)21/h6-9H,1-5H3 |
Standard InChI Key | ZUROXICAUJQTIB-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C |
Introduction
Chemical Structure and Identification
Molecular Composition and Structural Elements
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole consists of several key structural components that define its chemical identity and reactivity profile. The central thiazole heterocycle serves as the core scaffold, which is a five-membered aromatic ring containing nitrogen and sulfur atoms in the 1,3 positions. This thiazole core is substituted at multiple positions: a methyl group at position 4, a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5, and a 4-(trifluoromethyl)phenyl group at position 2. The molecular formula can be determined as C17H19BF3NO2S with an approximate molecular weight of 369.21 g/mol. This structure combines the chemical versatility of the thiazole ring with the synthetic utility of the boronate ester and the electronic properties of the trifluoromethyl group.
Synthetic Approaches
Alternative Synthetic Strategies
An alternative approach might involve the use of Buchwald-Hartwig amination reactions, which have been successfully applied to thiazole-containing compounds as mentioned in the literature . This method could be particularly useful for constructing the carbon-nitrogen bonds required in the synthesis of complex heterocyclic systems. Additionally, cross-coupling reactions such as Suzuki-Miyaura coupling could potentially be employed if starting from a halogenated intermediate, utilizing the reactivity of the boronate group.
Spectroscopic Characteristics
Predicted Spectral Properties
The spectroscopic profile of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole would include distinctive features attributable to its various structural components. In Nuclear Magnetic Resonance (NMR) spectroscopy, the compound would likely show characteristic signals for the methyl group, the pinacol methyl groups, and the aromatic protons of the trifluoromethylphenyl moiety. Based on similar thiazole-boronate compounds, the pinacol methyl groups typically appear as a singlet in the range of 1.2-1.4 ppm, representing 12 protons .
The trifluoromethyl group would introduce splitting patterns in both proton and carbon NMR due to fluorine coupling, similar to what is observed in other trifluoromethyl-containing compounds . In mass spectrometry, the molecular ion peak would be expected around m/z 369, with fragmentation patterns characteristic of the loss of the pinacol group and other structural components.
Reactivity and Chemical Behavior
Boronate Functionality
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate) is a protected form of a boronic acid and represents one of the most synthetically valuable aspects of this compound. This functionality enables the molecule to participate in various cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is widely used for carbon-carbon bond formation. In these reactions, the boronate group can react with aryl or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds, allowing for the construction of more complex molecular architectures.
The boronate group is also susceptible to oxidative transformations, potentially yielding hydroxylated products. Additionally, under basic aqueous conditions, the pinacol boronate can hydrolyze to form the corresponding boronic acid, which maintains similar reactivity for cross-coupling but with different solubility properties.
Thiazole Core Reactivity
The thiazole heterocycle contributes significant reactivity to the compound. The nitrogen atom in the thiazole ring can act as a Lewis base, accepting protons or coordinating with Lewis acids. This behavior has been observed in similar thiazole derivatives where protonation of the nitrogen atom or coordination with Lewis acids like tris(pentafluorophenyl)borane leads to significant changes in the electronic properties of the molecule . Such interactions can result in measurable spectroscopic changes, including red-shifting of absorption bands, making compounds of this type potentially useful as chemical sensors.
Applications in Research and Industry
Synthetic Utility
The pinacol boronate functionality makes this compound particularly valuable as a building block in synthetic organic chemistry. As a boronate ester, it can participate in numerous transformations:
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Cross-coupling reactions (Suzuki-Miyaura, Chan-Lam, etc.)
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Oxidation to introduce hydroxyl groups
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Conversion to other functional groups via the corresponding boronic acid
These transformations enable the incorporation of the thiazole-trifluoromethylphenyl scaffold into more complex molecular structures, potentially leading to new materials or biologically active compounds.
Materials Science Applications
Compounds with similar structural features have shown interesting photophysical properties that make them candidates for applications in materials science . The potential fluorescent properties of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, particularly if it exhibits the large Stokes shifts observed in related compounds, could make it useful in:
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Fluorescent sensors for detecting acids or Lewis acids
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Organic light-emitting diodes (OLEDs)
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Bioimaging applications
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Photovoltaic materials
The acid-responsive nature of similar thiazole-boron complexes suggests that our compound might also exhibit switchable photophysical properties in response to environmental stimuli .
Comparative Analysis with Related Compounds
Structural Analogues
Several structurally related compounds provide insights into the potential properties and applications of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. Table 1 presents a comparison of key features with analogous compounds.
Table 1: Comparison of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole with Related Compounds
Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |
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Target Compound | Thiazole | Pinacol boronate, Trifluoromethylphenyl, Methyl | 369.21 | Synthetic intermediate, Potential fluorophore, Pharmaceutical research |
2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole | Thiazole | Pinacol boronate, Methyl | 301.2 | Synthetic intermediate, Chemical sensor development |
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylate | Pyridine | Pinacol boronate, Trifluoromethyl, Methyl ester | 331.10 | Pharmaceutical intermediates, Agrochemical research |
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate | Benzene | Pinacol boronate, Trifluoromethyl, Methyl ester | 330.11 | Synthetic building block, Drug discovery |
Structure-Activity Relationships
The presence of specific functional groups in our target compound and related structures can significantly influence their properties and applications:
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Thiazole Core: Provides nitrogen and sulfur atoms for coordination chemistry and contributes to potential biological activity. Thiazole derivatives have shown diverse pharmacological properties .
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Pinacol Boronate Group: Enhances synthetic utility through participation in cross-coupling reactions and other transformations. This group is particularly valuable for building molecular complexity.
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Trifluoromethyl Group: Increases lipophilicity, metabolic stability, and often enhances binding affinity to biological targets in medicinal chemistry applications. It also influences the electronic properties of the molecule, potentially affecting its photophysical characteristics.
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Position of Substituents: The arrangement of substituents around the thiazole core can significantly impact both reactivity and biological activity. The 5-position boronate in our target compound would exhibit different chemical behavior compared to compounds with boronates at other positions .
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